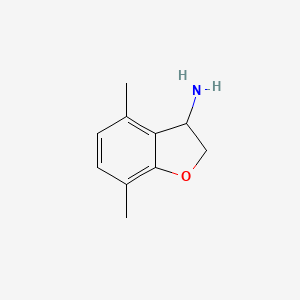
(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves the reaction of benzofuran with methylating agents . Another approach includes dissolving p-toluene in an excess of aluminum chloride solution, followed by the addition of methyl ketone dissolved in ethanol. The mixture is then boiled and stirred to facilitate the reaction, and the resulting product is acidified to precipitate 2,3-dihydrobenzofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzofuran derivatives.
Applications De Recherche Scientifique
4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit biological activities such as anti-tumor, antibacterial, and antiviral effects . These activities are often mediated through the compound’s ability to interact with enzymes, receptors, and other biomolecules, thereby modulating various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 4 and 7 positions may enhance its stability and modify its interaction with biological targets compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3 |
Clé InChI |
XINZTDZMZANOCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(COC2=C(C=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)

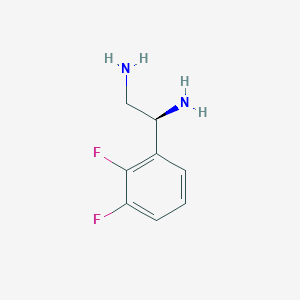

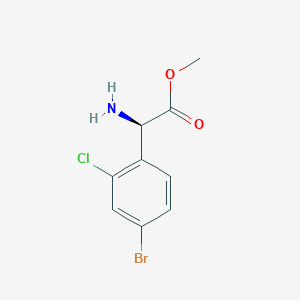

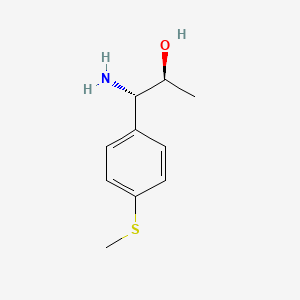
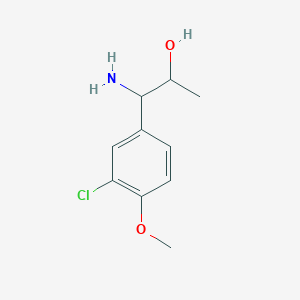
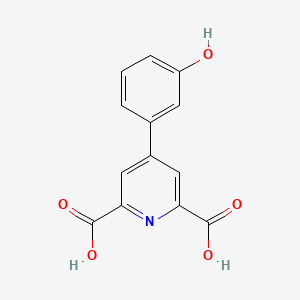
![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
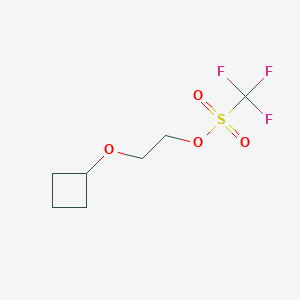
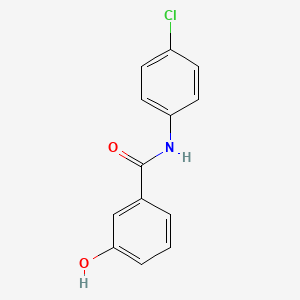
![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)
